An In-Depth Technical Guide to the Chemical Properties and Applications of DUPA(OtBu)-OH
An In-Depth Technical Guide to the Chemical Properties and Applications of DUPA(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
DUPA(OtBu)-OH, with the IUPAC name (4S)-4-[[(2S)-1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, is a pivotal precursor molecule in the development of targeted therapies for prostate cancer.[1][][3][4] As a protected form of DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid), it serves as a high-affinity ligand for Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein significantly overexpressed on the surface of prostate cancer cells.[] This document provides a comprehensive overview of the chemical properties, biological significance, and experimental applications of DUPA(OtBu)-OH, tailored for professionals in the field of drug discovery and development.
Core Chemical Properties
DUPA(OtBu)-OH is a white to off-white solid at room temperature. Its chemical structure is characterized by the presence of three tert-butyl ester protecting groups, which mask the carboxylic acid functionalities of the parent DUPA molecule. This protection strategy is crucial for synthetic manipulations, particularly during the conjugation of DUPA to various payloads such as imaging agents or cytotoxic drugs.
Physicochemical Data
A summary of the key physicochemical properties of DUPA(OtBu)-OH is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 1026987-94-9 | |
| Molecular Formula | C₂₃H₄₀N₂O₉ | |
| Molecular Weight | 488.57 g/mol | |
| IUPAC Name | (4S)-4-[[(2S)-1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
| Appearance | White to Off-white Solid | |
| Melting Point | 120-123 °C | |
| Purity | ≥95% |
Solubility and Stability
The solubility and stability of DUPA(OtBu)-OH are critical considerations for its storage, handling, and use in chemical reactions.
| Solvent | Solubility | Reference(s) |
| DMSO | 125 mg/mL (255.85 mM) | |
| Methanol | Soluble | |
| Chloroform | Sparingly soluble | |
| Acetonitrile | Soluble |
Stability: DUPA(OtBu)-OH is stable for extended periods when stored under appropriate conditions. As a powder, it can be stored at -20°C for up to 3 years. In solvent, storage at -80°C is recommended for up to 2 years.
Biological Significance and Mechanism of Action
The biological relevance of DUPA(OtBu)-OH lies in its deprotected form, DUPA, which is a potent and selective inhibitor of PSMA. PSMA is a compelling target for prostate cancer therapy due to its high expression on malignant prostate cells and its role in tumor progression.
PSMA Targeting and Endocytosis
Upon administration and subsequent deprotection in vivo or after chemical deprotection, DUPA binds to the extracellular enzymatic domain of PSMA with high affinity. The inhibition constant (Ki) for DUPA binding to PSMA is approximately 8 nM. This binding event triggers receptor-mediated endocytosis, a process by which the PSMA-DUPA complex is internalized into the cancer cell. This internalization mechanism is the cornerstone of DUPA's utility as a targeting moiety, enabling the selective delivery of conjugated payloads directly into PSMA-expressing cells.
PSMA Signaling Pathway
The binding of ligands to PSMA is not only a mechanism for internalization but also influences intracellular signaling pathways that are crucial for prostate cancer cell survival and proliferation. High PSMA expression has been shown to redirect signaling from the MAPK/ERK pathway towards the PI3K-AKT pathway, thereby promoting tumor growth and survival. Understanding this "pathway switch" is critical for developing effective therapeutic strategies.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving DUPA(OtBu)-OH and its derivatives.
Synthesis and Conjugation
Competitive Binding Assay
This assay is used to determine the binding affinity (IC₅₀ and Ki) of a non-radiolabeled PSMA ligand by its ability to compete with a radiolabeled ligand for binding to PSMA-expressing cells.
Materials:
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PSMA-positive cells (e.g., LNCaP)
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Binding buffer (e.g., RPMI 1640 with 0.1% BSA)
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Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-I&T)
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Non-radiolabeled competitor ligand (e.g., deprotected DUPA)
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Multi-well plates (e.g., 96-well)
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Gamma counter
Procedure:
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Cell Seeding: Seed PSMA-positive cells in multi-well plates and allow them to adhere overnight.
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Preparation of Ligands: Prepare serial dilutions of the non-radiolabeled competitor ligand in binding buffer. Prepare a solution of the radiolabeled ligand at a constant concentration.
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Competition Reaction:
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Wash the cells with binding buffer.
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Add the various concentrations of the competitor ligand to the wells.
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Add the radiolabeled ligand to all wells.
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Include control wells with only the radiolabeled ligand (total binding) and wells with a high concentration of the non-radiolabeled ligand to determine non-specific binding.
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Incubation: Incubate the plate at 4°C for 1-2 hours to prevent internalization.
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Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold binding buffer to remove unbound radioactivity.
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Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH). Collect the lysate and measure the radioactivity using a gamma counter.
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Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
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Prostate cancer cell lines (e.g., LNCaP, PC-3)
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Cell culture medium and supplements
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DUPA-drug conjugate
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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96-well plates
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Multi-well spectrophotometer
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
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Compound Treatment: Treat the cells with serial dilutions of the DUPA-drug conjugate. Include untreated cells as a control.
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Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
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MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
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Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC₅₀ value.
In Vivo Xenograft Tumor Model
Animal models are essential for evaluating the efficacy and toxicity of DUPA-conjugated therapies.
Procedure Outline:
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Cell Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., LNCaP or PC-3) into the flank of immunodeficient mice (e.g., nude or SCID mice).
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Tumor Growth: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
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Treatment Administration: Administer the DUPA-drug conjugate and control vehicle intravenously or intraperitoneally according to a predetermined schedule and dosage.
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Monitoring: Monitor tumor volume and the body weight of the mice throughout the study.
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Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
Conclusion
DUPA(OtBu)-OH is a critical building block in the design and synthesis of PSMA-targeted agents for the diagnosis and treatment of prostate cancer. Its well-defined chemical properties, coupled with the high affinity and specificity of its deprotected form for PSMA, make it an invaluable tool for researchers and drug developers. The experimental protocols outlined in this guide provide a framework for the robust evaluation of novel DUPA-based conjugates, from initial synthesis and in vitro characterization to preclinical in vivo efficacy and toxicity studies. A thorough understanding of the underlying biology of PSMA and the chemical characteristics of DUPA(OtBu)-OH is paramount to advancing the next generation of targeted prostate cancer therapies.
